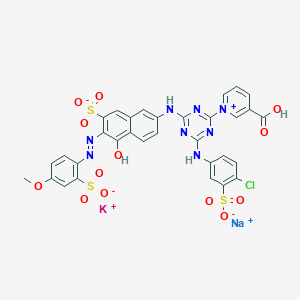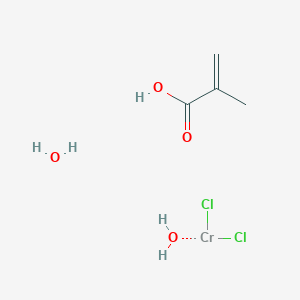
PARAFFIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paraffin, also known as this compound wax, is a colorless or white, somewhat translucent, hard wax consisting of a mixture of solid straight-chain hydrocarbons . It is obtained from petroleum by dewaxing light lubricating oil stocks . This compound is used in candles, wax paper, polishes, cosmetics, and electrical insulators . It assists in extracting perfumes from flowers, forms a base for medical ointments, and supplies a waterproof coating for wood .
Synthesis Analysis
This compound-based nano-encapsulated phase change materials (NePCMs) were synthesized by the sol–gel process to improve thermal as well as phase change performance . Another study prepared this compound section–lauric acid (PS–LA) and this compound section–myristic acid (PS–MA) by melting blending this compound section with fatty acids .
Molecular Structure Analysis
The structure evolution and molecular motion of this compound can be analyzed from temperature-dependent absorption spectra and micrographs . Another study found that the crystal structures of this compound solid solutions can be determined by means of IR, Raman spectroscopy, SEM, and diffraction methods .
Chemical Reactions Analysis
This compound and titania (TiO2)-based nano-encapsulated phase change materials (NePCMs) were synthesized by the sol–gel process to improve thermal as well as phase change performance . Another study prepared this compound section–lauric acid (PS–LA) and this compound section–myristic acid (PS–MA) by melting blending this compound section with fatty acids .
Physical And Chemical Properties Analysis
This compound wax is mostly found as a white, odorless, tasteless, waxy solid, with a typical melting point between about 46 and 68 °C (115 and 154 °F), and a density of around 900 kg/m3 . It is insoluble in water, but soluble in ether, benzene, and certain esters . The main components of this compound are straight-chain alkanes (about 80% - 95%), a small amount of alkanes with individual branches and monocyclic alkanes with long side chains .
Wirkmechanismus
Safety and Hazards
Paraffin is highly flammable and can lead to fires originating from malfunctioning this compound appliances . Inhaling this compound in large amounts can irritate the eyes, nose, and throat. It can also cause headaches, nausea, and dizziness . Furthermore, it can cause respiratory problems, such as asthma and bronchitis . Prolonged exposure to this compound can even cause death .
Eigenschaften
CAS-Nummer |
64771-71-7 |
|---|---|
Molekulargewicht |
0 |
Synonyme |
WASTE MINERAL OIL; MINERAL OIL EXTRA HEAVY; MINERAL OIL, WHITE, HEAVY; MINERAL OIL, WHITE; MINERAL OIL STANDARD MIXTURE TYPE A AND B; MINERAL OIL MEDIUM; MINERAL OIL, LIGHT, NO 5; MINERAL OIL, LIGHT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




